molecular formula C13H13N5O B14938469 N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide

N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide

Cat. No.: B14938469
M. Wt: 255.28 g/mol
InChI Key: NLXFRRXIXCOAMB-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide is a complex organic compound that features both an imidazole and an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide typically involves the formation of the imidazole and indazole rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form substituted imidazoles under mild reaction conditions, often using nickel-catalyzed addition to nitriles . The indazole ring can be synthesized through various cyclization reactions involving hydrazines and ketones.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives.

Scientific Research Applications

N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the indazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide is unique due to the presence of both imidazole and indazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-1H-indazole-3-carboxamide

InChI

InChI=1S/C13H13N5O/c19-13(15-6-5-9-7-14-8-16-9)12-10-3-1-2-4-11(10)17-18-12/h1-4,7-8H,5-6H2,(H,14,16)(H,15,19)(H,17,18)

InChI Key

NLXFRRXIXCOAMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NCCC3=CN=CN3

Origin of Product

United States

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